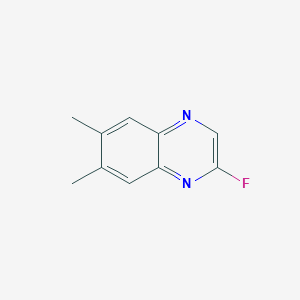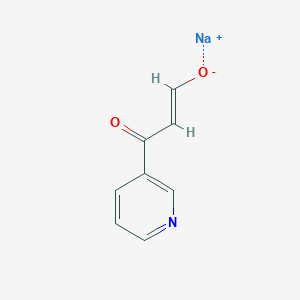
6-chloro-5,7-dihydro-4H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-5,7-dihydro-4H-purin-2-amine is a chemical compound with the molecular formula C5H6ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dihydro-4H-purin-2-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-aminopurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-5,7-dihydro-4H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted purine derivatives are formed.
Oxidation Products: Oxidized forms of the compound, such as purine N-oxides.
Reduction Products: Reduced forms of the compound, such as dihydropurines.
Wissenschaftliche Forschungsanwendungen
6-chloro-5,7-dihydro-4H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent and antiviral compound.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-chloro-5,7-dihydro-4H-purin-2-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.
Molecular Pathways: It can interfere with signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroadenine: Another chlorinated purine derivative with similar chemical properties.
6-chloropurine: A closely related compound with a chlorine atom at the 6-position.
2-amino-6-chloropurine: Similar in structure but with an additional amino group.
Uniqueness
6-chloro-5,7-dihydro-4H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H6ClN5 |
|---|---|
Molekulargewicht |
171.59 g/mol |
IUPAC-Name |
6-chloro-5,7-dihydro-4H-purin-2-amine |
InChI |
InChI=1S/C5H6ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,4H,(H2,7,11)(H,8,9) |
InChI-Schlüssel |
BBHXWJORXNTJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(N1)C(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)




![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)


![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)

